REACTION_CXSMILES
|
Br[C:2]1[C:3]([NH:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.[Cl:15][C:16]1[CH:17]=[N:18][CH:19]=[CH:20][C:21]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:15][C:16]1[CH:17]=[N:18][CH:19]=[CH:20][C:21]=1[C:2]1[C:3]([NH:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1 |f:2.3.4,^1:39,58|
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Name
|
|
Quantity
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2.57 g
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Type
|
reactant
|
Smiles
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BrC=1C(=NC(=NC1)N)NC1CCCC1
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Name
|
|
Quantity
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4.72 g
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Type
|
reactant
|
Smiles
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ClC=1C=NC=CC1B(O)O
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Name
|
|
Quantity
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36 mL
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
Quantity
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702 mg
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Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture thus obtained
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Type
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CUSTOM
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Details
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was purged with N2 for 10 min
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Duration
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10 min
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Type
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ADDITION
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Details
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The reaction mixture was diluted with water
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Type
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EXTRACTION
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Details
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the product was extracted with chloroform
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layers were dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
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The residue was purified by flash chromatography on silica gel eluting with 2.5% methanol in dichloromethane
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC=CC1C=1C(=NC(=NC1)N)NC1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.31 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |